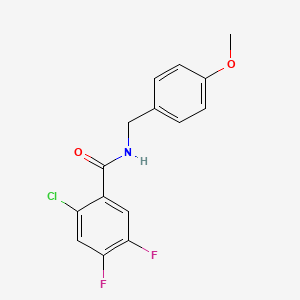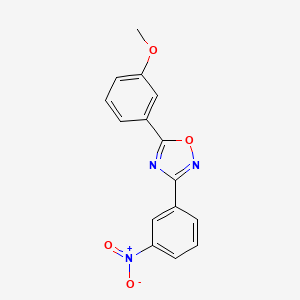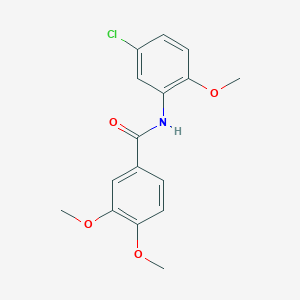
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, also known as DMXAA or ASA404, is a synthetic compound with promising anti-cancer properties. It was first discovered in the 1990s and has since been extensively studied for its potential as an anti-tumor agent. In
作用機序
The exact mechanism of action of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the activation of immune cells, the inhibition of tumor angiogenesis, and the induction of apoptosis in cancer cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide.
将来の方向性
There are several future directions for research on 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective delivery methods for 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of tumors to 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide in humans.
Conclusion
In conclusion, 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is a promising anti-cancer agent that has been extensively studied for its potential to induce tumor cell death and inhibit tumor angiogenesis. While there are still many unanswered questions about the mechanism of action and the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, it represents a promising area of research for the development of new cancer therapies.
合成法
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine, followed by the addition of cyanogen bromide and then hydrolysis. The final product is obtained after purification through recrystallization.
科学的研究の応用
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor cell death through various mechanisms, including the activation of the immune system and the inhibition of tumor angiogenesis. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been studied for its potential to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
特性
IUPAC Name |
1-(2,4-dimethylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-3-4-13(11(2)9-10)15(19)17-7-5-12(6-8-17)14(16)18/h3-4,9,12H,5-8H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSIXYXIGZMZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)


![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)